Product packaging for isoechinulin A(Cat. No.:CAS No. 60422-87-9)

isoechinulin A

Cat. No.: B12774066
CAS No.: 60422-87-9
M. Wt: 391.5 g/mol
InChI Key: ZHKHUDVCZTVZPU-HYTQYMIGSA-N
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Description

Isoechinulin A is a diketopiperazine-type indole alkaloid originally isolated from various fungal sources, such as Aspergillus species and other marine-derived fungi . This compound has demonstrated significant potential in preclinical pharmacological research, particularly for its anti-inflammatory and neuroprotective properties.Research indicates that this compound exhibits its anti-inflammatory effects by targeting key signaling pathways. In studies on LPS-stimulated macrophages, it significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) . This action was mediated through the inhibition of the NF-κB pathway and the p38 MAPK signaling cascade, leading to reduced expression of inducible enzymes like iNOS and COX-2 . Furthermore, in activated microglial cells, this compound showed the ability to suppress the release of neurotoxic inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .Recent studies have further highlighted the therapeutic relevance of isoechinulin-type compounds. Related derivatives have shown efficacy in reducing the adhesion of monocytes to TNF-α-stimulated human endothelial cells, suggesting a potential role in managing vascular inflammation and atherosclerosis . The core molecular framework of these diketopiperazines is considered a promising candidate for developing new anti-inflammatory therapies .this compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N3O2 B12774066 isoechinulin A CAS No. 60422-87-9

Properties

CAS No.

60422-87-9

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1

InChI Key

ZHKHUDVCZTVZPU-HYTQYMIGSA-N

Isomeric SMILES

C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of isoechinulin A has been achieved through a series of complex organic reactions. One notable synthetic route involves the use of a regiocontrolled Stille cross-coupling reaction of an allylindium reagent . This method allows for the precise formation of the indole and diketopiperazine units, which are crucial structural components of this compound.

Industrial Production Methods

This compound is typically produced through the fermentation of marine-derived fungi. The fungal strains are cultured in suitable media, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isoechinulin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Scientific Research Applications

Antioxidant Properties

Isoechinulin A exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, demonstrating a lower IC50 value compared to traditional antioxidants like butylated hydroxy-toluene (BHT) .

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)
This compound46.0
Butylated Hydroxy-Toluene82.6

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In a study involving several fungal-derived compounds, this compound was part of a group that exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with IC50 values indicating effective inhibition .

Table 2: Antimicrobial Efficacy of this compound

PathogenIC50 (µM)
Staphylococcus aureus19.3
Mycobacterium smegmatis11.7

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against influenza viruses. It was found to inhibit the replication of the influenza A virus with an IC50 value of 42.7 µg/mL, showcasing its potential as an antiviral agent .

Table 3: Antiviral Activity of this compound

VirusIC50 (µg/mL)
Influenza A/WSN/3342.7

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various preclinical models. It protects neuronal cells from oxidative damage induced by neurotoxins, such as MPP+ (1-methyl-4-phenylpyridinium), which is linked to Parkinson's disease . Studies indicate that treatment with this compound enhances cell viability in neuron-like PC12 cells subjected to oxidative stress.

Table 4: Neuroprotective Effects of this compound

Treatment ConditionCell Viability (%)
Control100
MPP+ Treatment30
MPP+ + this compound70

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, making it a candidate for treating inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice, showing significant reductions in inflammatory markers and improvements in cognitive function post-treatment .

Mechanism of Action

Isoechinulin A exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoechinulin A belongs to the echinulin alkaloid family, which shares a core indole-DKP scaffold but differs in prenylation patterns, substitutions, and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structural Features Source Key Bioactivities References
This compound Trp-Ala DKP with C-5 prenylation; cis C8–C9 double bond; S-configuration at C-12 Aspergillus ruber, Eurotium rubrum DPPH scavenging (IC50 = 3 µM); silkworm larvae growth inhibition; antifouling (IC50 = 5.92 µg/mL)
Neoechinulin A Trp-Ala DKP with C-2 and C-5 prenylation Eurotium cristatum, Penicillium chrysogenum DPPH scavenging (IC50 = 44.30 µM); anti-inflammatory; cytotoxic (HeLa cells)
Variecolorin G Diprenylated DKP with hydroxylated prenyl groups Eurotium amstelodami Radical scavenging (IC50 = 4 µM); superior to ascorbic acid (IC50 = 23 µM)
Eurocristatine Serine residue replaces alanine in DKP moiety Eurotium cristatum Moderate radical scavenging; structural novelty in backbone substitution
Rubrumazine A Oxygenated prenyl group at C-7 Eurotium rubrum Antioxidant activity; structural isomerism relative to this compound
Dihydroxythis compound Hydroxylated prenyl group at C-5 Nigrospora oryzae Weak antifouling activity (IC50 = 50 µg/mL)

Key Findings

Structural Variations :

  • Prenylation Position : this compound is distinguished by a single prenyl group at C-5, whereas neoechinulin A has additional prenylation at C-2 . Rubrumazines feature oxygenated prenyl groups at C-7 or C-5, altering their electronic properties .
  • Backbone Modifications : Eurocristatine replaces alanine with serine in the DKP core, reducing radical scavenging efficacy compared to this compound .

Bioactivity Differences: Antioxidant Capacity: this compound (IC50 = 3 µM) outperforms neoechinulin A (IC50 = 44.30 µM) and ascorbic acid (IC50 = 23 µM) in DPPH assays, likely due to optimal prenyl positioning enhancing electron donation . Antifouling Activity: this compound (IC50 = 5.92 µg/mL) is significantly more potent than dihydroxythis compound (IC50 = 50 µg/mL), suggesting hydroxylation reduces efficacy .

Stereochemical Impact :

  • The S-configuration at C-12 in this compound is critical for its bioactivity, as evidenced by diminished activity in C-12 epimers .

Q & A

Q. What are the primary biosynthetic pathways of isoechinulin A, and how are they experimentally validated?

this compound biosynthesis involves prenyltransferase and nonribosomal peptide synthetase (NRPS) activities. Experimental validation typically includes gene knockout studies in fungal hosts (e.g., Aspergillus spp.), followed by metabolite profiling using HPLC-MS/MS to confirm pathway intermediates . Stable isotope labeling (e.g., ¹³C-glucose) can trace carbon flux, while heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) verifies enzyme functionality .

Q. What standardized protocols exist for isolating and purifying this compound from fungal cultures?

Isolation protocols often involve solvent extraction (ethyl acetate or methanol), followed by silica gel chromatography and preparative HPLC. Purity is validated via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Critical parameters include fungal strain selection, fermentation duration (14–21 days), and solvent polarity gradients during column chromatography .

Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations.
  • Antimicrobial activity : Disk diffusion or microdilution assays (MIC values against Staphylococcus aureus or Candida albicans). Positive controls and triplicate measurements are mandatory to minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported cytotoxicity mechanisms?

Contradictions often arise from cell line specificity or assay conditions. A robust design includes:

  • Comparative dose-response curves across multiple cell lines.
  • Mechanistic validation via RNA-seq to identify differentially expressed genes or flow cytometry for apoptosis/necrosis ratios.
  • Cross-laboratory replication using standardized protocols (e.g., ATCC cell lines, identical media formulations) .

Q. What methodologies are recommended for studying this compound’s structure-activity relationship (SAR) with its analogs (e.g., neoechinulin)?

SAR studies require:

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like Keap1-Nrf2.
  • Synthetic modification : Chemoenzymatic synthesis of analogs with altered prenyl groups or diketopiperazine cores.
  • Functional assays : Parallel testing of analogs in antioxidant and anti-inflammatory models (e.g., LPS-induced RAW264.7 macrophages) .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?

  • Ethical compliance : Follow NIH guidelines for animal studies (e.g., ARRIVE 2.0 checklist) and obtain institutional review board (IRB) approval for human cell line use .
  • Reproducibility : Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and use open-source software (e.g., ImageJ) for image analysis .

Methodological and Analytical Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use nonlinear regression models (e.g., log-logistic curves) for IC₅₀ calculations. For heterogeneous responses, cluster analysis (k-means) or Bayesian hierarchical models can identify subpopulations. Report confidence intervals and effect sizes (Cohen’s d) .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mode of action?

Employ pathway enrichment tools (e.g., KEGG, GO terms) and network analysis (Cytoscape) to link differentially expressed genes/metabolites. Validate hubs (e.g., Nrf2, NF-κB) via CRISPRi knockdown followed by qPCR .

Data Interpretation and Reporting

Q. What criteria should guide the prioritization of this compound targets for further in vivo validation?

Prioritize targets based on:

  • Clinical relevance : Association with disease pathways (e.g., oxidative stress in neurodegeneration).
  • Druggability : Presence of binding pockets (estimated via PockDrug).
  • Consistency : Replication across ≥2 independent assays .

Q. How can researchers mitigate publication bias when reporting negative or inconclusive results for this compound?

Publish in journals supporting registered reports (e.g., eLife) or preprint repositories (bioRxiv). Use neutral language (e.g., “no significant association observed” instead of “failed”) and emphasize methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.